![molecular formula C18H25N3O B4813701 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B4813701.png)
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Vue d'ensemble
Description
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a pyridine ring and a tricyclo[3311~3,7~]decane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps, starting with the preparation of the pyridine derivative and the tricyclo[3.3.1.1~3,7~]decane moiety. The key steps include:
Preparation of Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with ethyl bromide in the presence of a base such as sodium hydride.
Formation of Tricyclo[3.3.1.1~3,7~]decane: This moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Coupling Reaction: The final step involves the coupling of the pyridine derivative with the tricyclo[3.3.1.1~3,7~]decane moiety using a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-2-yl)ethylamine: A simpler compound with a pyridine ring and an ethylamine group.
Tricyclo[3.3.1.1~3,7~]decane: The core structure without the pyridine and urea functionalities.
N-(Pyridin-2-yl)urea: A compound with a pyridine ring and a urea group.
Uniqueness
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is unique due to its combination of a pyridine ring and a tricyclo[3311~3,7~]decane structure, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(16-4-2-3-5-19-16)20-17(22)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,12-15H,6-11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLQPHFDLVSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-methoxyphenoxy)propyl]morpholine](/img/structure/B4813618.png)
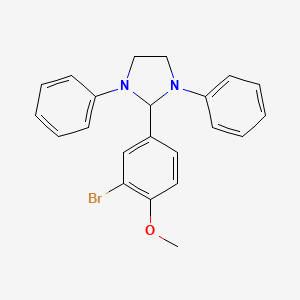
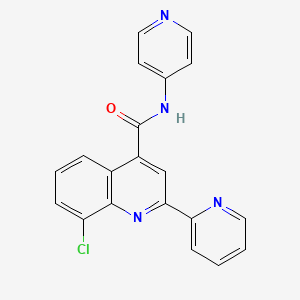
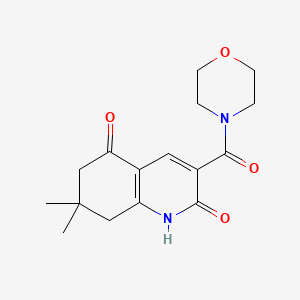
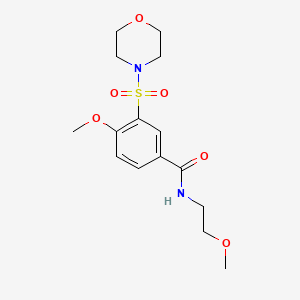
![3,6-dicyclopropyl-1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4813658.png)
![5-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4813661.png)
![4-butoxy-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B4813681.png)
![2-(propan-2-ylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4813684.png)
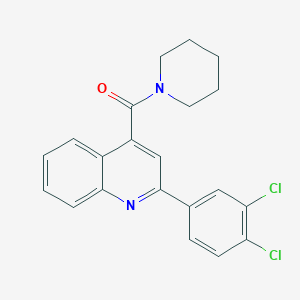
METHANONE](/img/structure/B4813694.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4813708.png)
![2-[[2-bromo-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-6-methoxyphenoxy]methyl]benzonitrile](/img/structure/B4813712.png)
